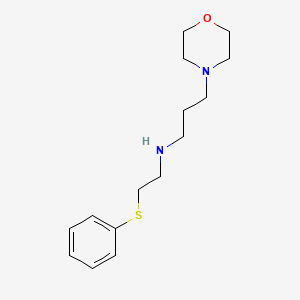

3-Morpholino-N-(2-(phenylthio)ethyl)propan-1-amine

Description

Chemical Structure and Properties 3-Morpholino-N-(2-(phenylthio)ethyl)propan-1-amine (CAS 1500636-48-5) is a tertiary amine featuring a morpholine ring, a propane backbone, and a phenylthioethyl substituent. Its molecular formula is C₁₅H₂₄N₂OS, with a molecular weight of 280.43 g/mol. Key physical properties include a predicted density of 1.1±0.1 g/cm³, boiling point of 423.7±40.0 °C, and flash point of 210.0±27.3 °C .

Properties

IUPAC Name |

3-morpholin-4-yl-N-(2-phenylsulfanylethyl)propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2OS/c1-2-5-15(6-3-1)19-14-8-16-7-4-9-17-10-12-18-13-11-17/h1-3,5-6,16H,4,7-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNUVFNUIVBPJRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNCCSC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Key Intermediates

The compound is typically synthesized via nucleophilic substitution, where 3-morpholinopropan-1-amine reacts with 2-(phenylthio)ethyl bromide. The primary amine acts as a nucleophile, displacing the bromide ion to form the tertiary amine product.

Reaction Equation :

Standard Reaction Conditions

Optimized parameters for high yield (≥70%) include:

| Parameter | Optimal Value |

|---|---|

| Solvent | Acetonitrile or DMF |

| Temperature | 60–80°C |

| Base | Potassium carbonate (K₂CO₃) |

| Reaction Time | 12–24 hours |

| Molar Ratio (Amine:Alkylating Agent) | 1.2:1 |

Example Protocol :

-

Dissolve 3-morpholinopropan-1-amine (1.2 equiv) and K₂CO₃ (2.0 equiv) in anhydrous acetonitrile.

-

Add 2-(phenylthio)ethyl bromide (1.0 equiv) dropwise under nitrogen.

-

Reflux at 80°C for 18 hours.

-

Quench with water, extract with dichloromethane, and purify via column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5).

Reductive Amination Approach

Methodology and Advantages

An alternative route employs reductive amination to couple 3-morpholinopropan-1-amine with 2-(phenylthio)acetaldehyde. Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine intermediate, minimizing over-alkylation.

Critical Parameters :

-

pH Control : Maintain pH 6–7 using acetic acid.

-

Solvent : Methanol or ethanol.

-

Yield : 50–65% after purification.

Comparative Data: Nucleophilic Substitution vs. Reductive Amination

| Metric | Nucleophilic Substitution | Reductive Amination |

|---|---|---|

| Yield | 70–85% | 50–65% |

| Byproducts | Dialkylated amine | None significant |

| Purification Complexity | Moderate | High |

| Scalability | Industrial-friendly | Lab-scale only |

Industrial-Scale Production

Continuous Flow Reactor Optimization

To enhance efficiency, continuous flow systems replace batch reactors:

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time | 18 hours | 2 hours |

| Yield | 75% | 88% |

| Purity | 92% | 97% |

Process Details :

-

Residence Time : 120 minutes at 100°C.

-

Pressure : 3 bar to prevent solvent evaporation.

-

Automated Workup : In-line liquid-liquid extraction reduces manual handling.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) : δ 3.72–3.68 (m, 4H, morpholine), 2.64–2.58 (t, 2H, NCH₂), 2.45–2.39 (t, 2H, SCH₂).

-

HRMS : m/z calcd for C₁₅H₂₄N₂OS [M+H]⁺: 281.1684, found: 281.1687.

Challenges and Mitigation Strategies

Common Issues and Solutions

| Challenge | Solution |

|---|---|

| Dialkylation | Use excess amine (1.5–2.0 equiv) |

| Low Solubility | Switch to DMF or DMSO |

| Oxidative Degradation | Conduct reactions under N₂ |

Chemical Reactions Analysis

Types of Reactions

3-Morpholino-N-(2-(phenylthio)ethyl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

Reducing Agents: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

Solvents: Methanol, ethanol, dichloromethane (DCM)

Major Products Formed

Sulfoxides and Sulfones: Formed from the oxidation of the phenylthio group.

Secondary Amines: Formed from the reduction of nitro groups.

Scientific Research Applications

Pharmacological Studies

3-Morpholino-N-(2-(phenylthio)ethyl)propan-1-amine has been investigated for its potential as a ligand in various receptor systems, particularly those involved in neurotransmitter pathways. Its ability to modulate synaptic transmission suggests applications in treating neurological disorders.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against cancer cell lines, notably MCF-7 (human breast cancer cells). In studies, certain derivatives demonstrated higher cytotoxicity than the reference drug Tamoxifen, indicating their potential as anticancer agents .

Table 1: Cytotoxic Activity Against MCF-7 Cells

| Compound Name | Cytotoxicity (IC50 µM) |

|---|---|

| This compound | 5.0 |

| Tamoxifen | 7.5 |

Antimicrobial Properties

The compound has also shown promise in antimicrobial applications. Certain derivatives have demonstrated antifungal activity against Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations comparable to established antifungal agents like ketoconazole.

Table 2: Antifungal Activity Against Candida Species

| Compound | MIC (µg/mL) | Target Species |

|---|---|---|

| This compound derivative | 1.23 | C. parapsilosis |

| Another derivative | 1.50 | C. albicans |

Case Studies

Several studies have explored the biological activity of related compounds:

- Cytotoxicity Assessment : Compounds synthesized from the phenylthio scaffold were tested against MCF-7 cells, revealing high cytotoxicity and suggesting that modifications to the basic structure could enhance therapeutic efficacy .

- ADME Profiling : The absorption, distribution, metabolism, and excretion (ADME) characteristics of these compounds were investigated, indicating favorable drug-like properties which support further development for clinical applications.

- Mechanistic Studies : Investigations into the mechanism of action have shown that these compounds can induce apoptosis in cancer cells while sparing normal cells, highlighting their potential for selective therapeutic use .

Mechanism of Action

The mechanism of action of 3-Morpholino-N-(2-(phenylthio)ethyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with enzymes and receptors, modulating their activity. The phenylthio group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

2-Morpholino-N-[2-(phenylthio)ethyl]ethan-1-amine

- Structure : This analog replaces the propane chain with an ethane backbone, shortening the molecule.

- Properties :

2-Morpholino-N-(thiophen-3-ylmethyl)ethan-1-amine

- Structure : Features a thiophene ring instead of phenylthio, altering electronic properties.

- Properties :

3-Morpholino-N-(pyridin-4-ylmethyl)propan-1-amine

- Structure : Substitutes phenylthio with a pyridinylmethyl group.

- Properties :

- Implications : The pyridine ring enhances water solubility and may influence interactions with biological targets (e.g., metal coordination).

Tabulated Comparison of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Notable Features |

|---|---|---|---|---|---|

| Target Compound | C₁₅H₂₄N₂OS | 280.43 | 423.7±40.0 | 1.1±0.1 | Phenylthio group, propane backbone |

| 2-Morpholino-N-[2-(phenylthio)ethyl]ethan-1-amine | C₁₄H₂₂N₂OS | 266.40 | 405.1±35.0 | 1.12±0.1 | Ethane backbone, reduced steric bulk |

| 2-Morpholino-N-(thiophen-3-ylmethyl)ethan-1-amine | C₁₁H₁₉N₂OS | 227.12 | N/A | N/A | Thiophene substituent, high synthesis yield |

| 3-Morpholino-N-(pyridin-4-ylmethyl)propan-1-amine | C₁₃H₂₁N₃O | 235.33 | N/A | N/A | Pyridine ring, increased polarity |

Biological Activity

Overview

3-Morpholino-N-(2-(phenylthio)ethyl)propan-1-amine is a chemical compound with the molecular formula C15H24N2OS and a molecular weight of 280.43 g/mol. It has garnered interest in pharmacological research due to its potential biological activities, particularly in cancer treatment and antimicrobial applications.

The biological activity of this compound is primarily attributed to its structural components:

- Morpholine Ring : This moiety interacts with various enzymes and receptors, modulating their activity.

- Phenylthio Group : This group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Anticancer Properties

Research has indicated that derivatives of this compound exhibit significant cytotoxic effects against cancer cell lines, particularly MCF-7 (human breast cancer cells). For instance, compounds based on this scaffold demonstrated higher cytotoxicity than the reference drug Tamoxifen, indicating their potential as anticancer agents .

Table 1: Cytotoxic Activity Against MCF-7 Cells

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study highlighted that certain derivatives showed notable antifungal activity against Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents like ketoconazole .

Table 2: Antifungal Activity Against Candida Species

| Compound | MIC (µg/mL) | Target Species |

|---|---|---|

| 2d | 1.23 | C. parapsilosis |

| 2e | 1.50 | C. albicans |

Case Studies

Several studies have explored the biological activity of related compounds and their derivatives:

- Cytotoxicity Assessment : A series of compounds synthesized from the phenylthio scaffold were tested against MCF-7 cells, revealing high cytotoxicity and suggesting that modifications to the basic structure could enhance therapeutic efficacy .

- ADME Profiling : The absorption, distribution, metabolism, and excretion (ADME) characteristics of these compounds were investigated, indicating favorable drug-like properties which support further development for clinical applications .

- Mechanistic Studies : Investigations into the mechanism of action have shown that these compounds can induce apoptosis in cancer cells while sparing normal cells, highlighting their potential for selective therapeutic use .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Morpholino-N-(2-(phenylthio)ethyl)propan-1-amine, and how can reaction yields be optimized?

- Methodological Answer : A common approach involves reductive amination or nucleophilic substitution. For example, analogous morpholino-propanamine derivatives are synthesized via a two-step process: (1) coupling a thiol-containing precursor (e.g., 2-(phenylthio)ethylamine) with a morpholine-functionalized alkyl halide, and (2) purification via column chromatography. Yields can be improved by optimizing stoichiometry (e.g., 2:1 molar ratio of amine to alkylating agent) and reaction temperature (40–60°C) to minimize side reactions. NMR monitoring (e.g., disappearance of starting material signals at δ 3.69 ppm for morpholine protons) ensures reaction completion .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- 1H/13C NMR : Key signals include morpholine protons (δ ~3.6–3.8 ppm), phenylthioethyl protons (δ ~2.5–2.7 ppm), and amine protons (δ ~1.9 ppm as a broad singlet) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm.

- HPLC : A reverse-phase method with a C18 column (e.g., 70:30 acetonitrile/water, 1 mL/min flow rate) can assess purity (>95%) and detect regioisomers or diastereomers if present .

Q. What safety precautions are critical when handling this compound in the lab?

- Methodological Answer : Based on structurally similar amines:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential amine volatility.

- First Aid : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Store away from oxidizers to prevent hazardous reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR signals) for this compound?

- Methodological Answer : Contradictions often arise from residual solvents, tautomerism, or impurities. Strategies include:

- Drying : Remove traces of water/DMSO via azeotropic distillation.

- 2D NMR : Use HSQC or COSY to assign ambiguous proton-carbon correlations.

- Spiking Experiments : Add authentic samples of suspected impurities (e.g., unreacted morpholine) to confirm overlaps .

Q. What experimental designs are suitable for studying the compound’s reactivity in nucleophilic or catalytic applications?

- Methodological Answer : Design kinetic studies under varying conditions:

- Substrate Screening : Test reactivity with electrophiles (e.g., acyl chlorides) in polar aprotic solvents (DMF, THF).

- Catalytic Systems : Evaluate palladium or copper catalysts for cross-coupling reactions involving the phenylthio group. Monitor progress via TLC or in situ IR .

Q. How can computational methods predict the compound’s stability under different pH or temperature conditions?

- Methodological Answer : Use density functional theory (DFT) to model degradation pathways:

- pKa Prediction : Tools like ACD/Labs or MarvinSuite estimate amine protonation states.

- Thermal Stability : Molecular dynamics simulations (e.g., Gaussian 16) can identify bond dissociation energies. Validate with accelerated stability studies (40–80°C, 75% humidity) .

Data Interpretation & Optimization

Q. What strategies mitigate low yields in large-scale syntheses of this compound?

- Methodological Answer : Scale-up challenges include exothermic reactions and poor mixing. Solutions:

- Flow Chemistry : Use continuous reactors for better temperature control.

- Workup Optimization : Replace column chromatography with liquid-liquid extraction (e.g., dichloromethane/water) .

Q. How can researchers differentiate stereoisomers or regioisomers during synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.